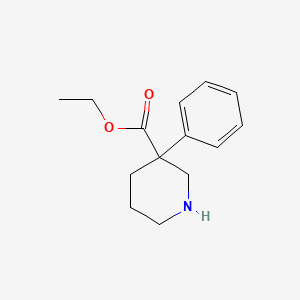
4-Cyano-2,6-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H10N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyano group (-CN) and two methyl groups (-CH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-dimethylbenzonitrile. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product. The resulting sulfonyl chloride intermediate is then treated with ammonia (NH3) to yield the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control of reaction conditions, such as temperature and pressure. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form corresponding sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Sulfonates.
Applications De Recherche Scientifique
4-Cyano-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and sulfonamide moiety play crucial roles in the binding affinity and specificity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanobenzenesulfonamide: Similar structure but lacks the methyl groups.
2,6-Dimethylbenzenesulfonamide: Similar structure but lacks the cyano group.
4-Cyano-N,N-dimethylbenzenesulfonamide: Similar structure but with N,N-dimethyl substitution.
Uniqueness
4-Cyano-2,6-dimethylbenzene-1-sulfonamide is unique due to the presence of both the cyano group and the two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10N2O2S |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
4-cyano-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-6-3-8(5-10)4-7(2)9(6)14(11,12)13/h3-4H,1-2H3,(H2,11,12,13) |
Clé InChI |
BCDKZJLTKQYQTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)N)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13457899.png)

![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
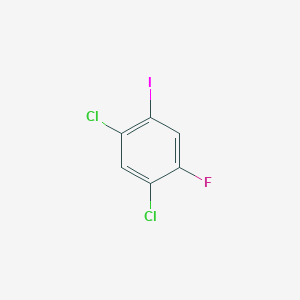
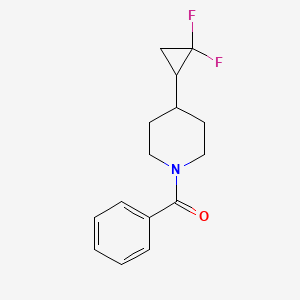
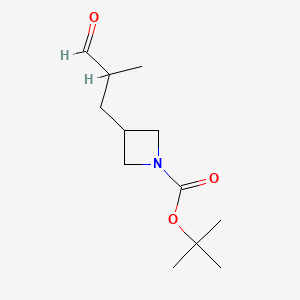
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
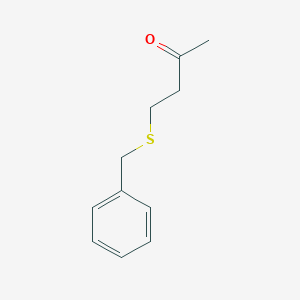
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
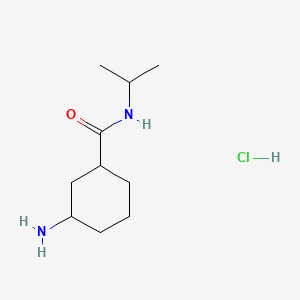
![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)
